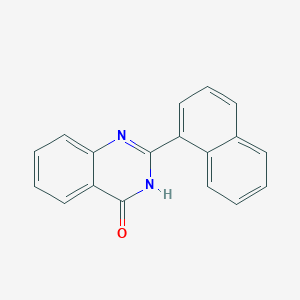
2-naphthalen-1-yl-1H-quinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Naphthalen-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core structure with a naphthalene moiety attached at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-(Naphthalen-1-yl)quinazolin-4(3H)-one involves the copper-mediated tandem C(sp2)–H amination reaction. This method uses N-(quinolin-8-yl)benzamide and amidine hydrochlorides as starting materials. The reaction is carried out in the presence of a copper catalyst, which facilitates the formation of the quinazolinone core .
Industrial Production Methods
While specific industrial production methods for 2-(Naphthalen-1-yl)quinazolin-4(3H)-one are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Naphthalen-1-yl)quinazolin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone core to more reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
2-(Naphthalen-1-yl)quinazolin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Quinazolinone derivatives are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-(Naphthalen-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
2-(Alkylthio)-3-(Naphthalen-1-yl)quinazolin-4(3H)-ones: These compounds have similar core structures but differ in the substituents attached to the quinazolinone core.
Quinazolin-4(3H)-ones: A broader class of compounds that share the quinazolinone core but may have different substituents at various positions.
Uniqueness
2-(Naphthalen-1-yl)quinazolin-4(3H)-one is unique due to the presence of the naphthalene moiety, which can enhance its chemical stability and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in research and industry .
Propiedades
Número CAS |
18818-37-6 |
|---|---|
Fórmula molecular |
C18H12N2O |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
2-naphthalen-1-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H12N2O/c21-18-15-9-3-4-11-16(15)19-17(20-18)14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,19,20,21) |
Clave InChI |
PWLHUQRFCZDOQK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC=CC=C4C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



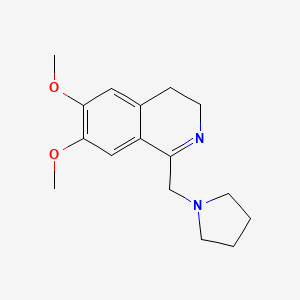
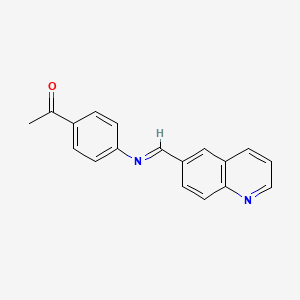
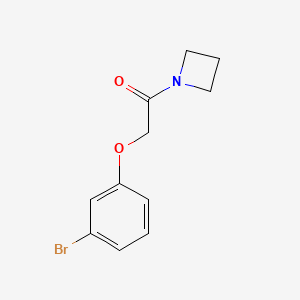

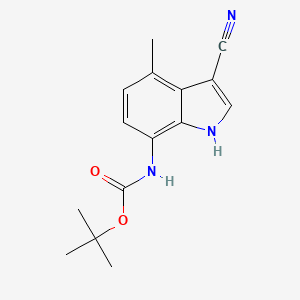
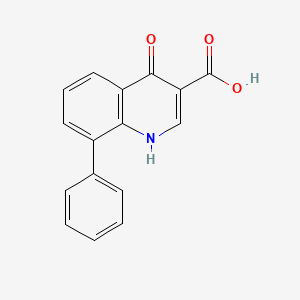
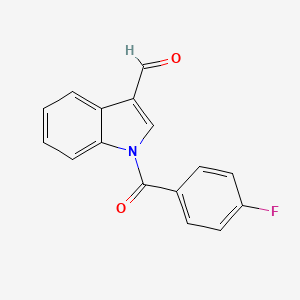
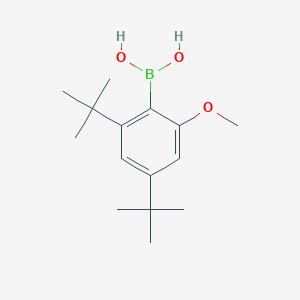
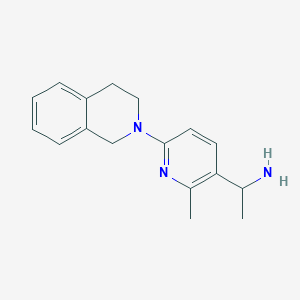

![[1,1'-Biphenyl]-2-yl(cyclohexyl)methanone](/img/structure/B11852155.png)
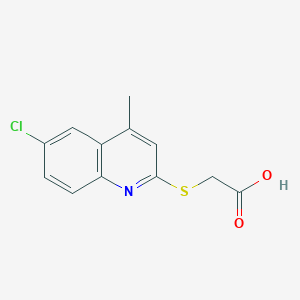
![4-(1H-Imidazo[4,5-b]pyridin-2-yl)-3-methoxybenzamide](/img/structure/B11852161.png)
